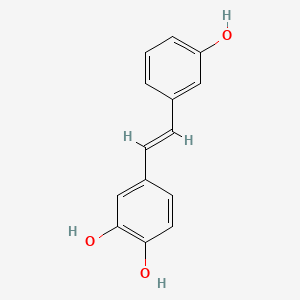

3,3',4-Trihydroxystilbene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3',4-Trihydroxystilbene, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

3,3',4-Trihydroxystilbene exhibits a wide range of pharmacological activities, including:

- Antioxidant Activity : It acts as a free radical scavenger, protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound inhibits the expression of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory properties.

- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

- Cardiovascular Benefits : It improves endothelial function and has been shown to lower blood pressure by promoting vasodilation .

- Neuroprotective Effects : The compound has potential protective effects against neurodegenerative diseases by reducing neuronal apoptosis and inflammation .

Bioavailability Challenges

Despite its promising health benefits, the clinical application of this compound is limited by its poor bioavailability. Key factors affecting its bioavailability include:

- Rapid Metabolism : After oral administration, resveratrol is quickly metabolized into various conjugated forms in the liver and intestine .

- Low Solubility : The compound has low aqueous solubility, which hinders its absorption in the gastrointestinal tract .

To address these challenges, several strategies have been proposed:

- Nanotechnology : Formulating resveratrol with nanoparticles or liposomes to enhance solubility and stability.

- Micronization : Reducing particle size to increase surface area for improved absorption.

- Combination Therapies : Co-administering resveratrol with other compounds (e.g., piperine) that enhance its absorption .

A. Anticancer Research

A study investigated the effects of this compound on oral squamous cell carcinoma (OSCC). The results demonstrated that resveratrol inhibited cell proliferation and induced apoptosis in OSCC cell lines. The study highlighted the potential of combining resveratrol with conventional chemotherapeutics to enhance anticancer efficacy .

B. Cardiovascular Health

In a clinical trial involving patients with hypertension, participants received high doses of resveratrol for a specified duration. Results indicated significant improvements in endothelial function and reductions in systolic blood pressure compared to baseline measurements. This study underscores the cardiovascular benefits of resveratrol and its potential as an adjunct therapy for hypertension .

C. Neuroprotection

Research focused on the neuroprotective effects of this compound in models of oxidative stress revealed that it significantly reduced markers of neuronal damage and inflammation. These findings suggest that resveratrol may be beneficial in preventing or mitigating neurodegenerative conditions such as Alzheimer's disease .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antioxidant | Scavenging free radicals | Protects against oxidative stress |

| Anti-inflammatory | Inhibition of cytokines | Reduces inflammation markers |

| Anticancer | Induces apoptosis | Inhibits growth in cancer cell lines |

| Cardiovascular | Promotes vasodilation | Lowers blood pressure and improves endothelial function |

| Neuroprotection | Reduces neuronal apoptosis | Protects against neurodegeneration |

Eigenschaften

CAS-Nummer |

70709-66-9 |

|---|---|

Molekularformel |

C14H12O3 |

Molekulargewicht |

228.24 g/mol |

IUPAC-Name |

4-[(E)-2-(3-hydroxyphenyl)ethenyl]benzene-1,2-diol |

InChI |

InChI=1S/C14H12O3/c15-12-3-1-2-10(8-12)4-5-11-6-7-13(16)14(17)9-11/h1-9,15-17H/b5-4+ |

InChI-Schlüssel |

QNVSXXGDAPORNA-SNAWJCMRSA-N |

SMILES |

C1=CC(=CC(=C1)O)C=CC2=CC(=C(C=C2)O)O |

Isomerische SMILES |

C1=CC(=CC(=C1)O)/C=C/C2=CC(=C(C=C2)O)O |

Kanonische SMILES |

C1=CC(=CC(=C1)O)C=CC2=CC(=C(C=C2)O)O |

Synonyme |

3,3',4-trihydroxystilbene 3,3',4-trihydroxystilbene, (E)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.